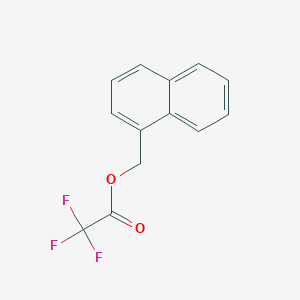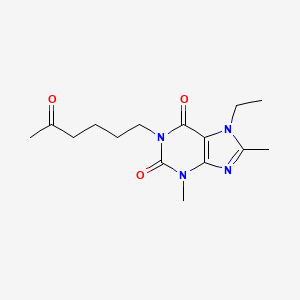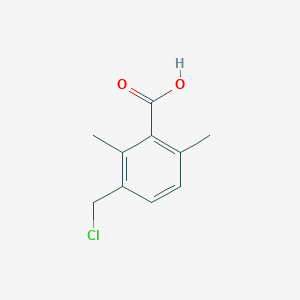![molecular formula C13H26OSSi B12550687 {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane CAS No. 848128-35-8](/img/structure/B12550687.png)
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group and a hexa-1,5-dien-1-yl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane typically involves the reaction of hexa-1,5-diene with tert-butylsulfanyl chloride in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Compounds with new functional groups replacing the trimethylsilane moiety.
Scientific Research Applications
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the trimethylsilane moiety can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is unique due to its combination of a sulfanyl group and a trimethylsilane moiety, which imparts distinct chemical reactivity and potential for diverse applications. This sets it apart from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
848128-35-8 |
|---|---|
Molecular Formula |
C13H26OSSi |
Molecular Weight |
258.50 g/mol |
IUPAC Name |
1-tert-butylsulfanylhexa-1,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSSi/c1-8-9-10-11-12(14-16(5,6)7)15-13(2,3)4/h8,11H,1,9-10H2,2-7H3 |
InChI Key |
JMVJDTUUCPOHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=CCCC=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
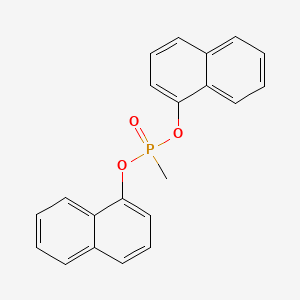
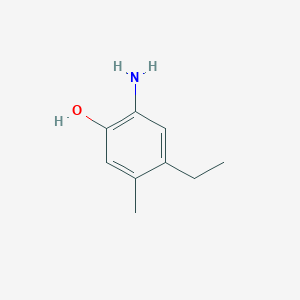
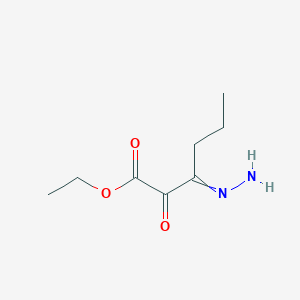

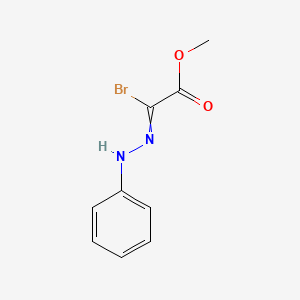
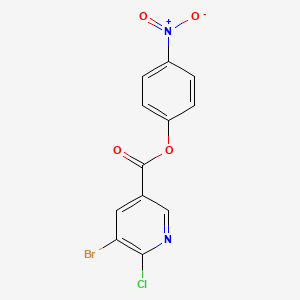
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
